molecular formula C14H11N B167689 3-Phenanthrylamine CAS No. 1892-54-2

3-Phenanthrylamine

Cat. No. B167689
CAS RN: 1892-54-2
M. Wt: 193.24 g/mol
InChI Key: HUWRJSZODLRHMY-UHFFFAOYSA-N
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Description

3-Phenanthrylamine is a chemical compound with the molecular formula C14H11N . It is also known by other names such as phenanthren-3-amine, 3-Phenanthrenamine, and 3-Aminophenanthrene . The molecular weight of 3-Phenanthrylamine is 193.24 g/mol .


Synthesis Analysis

The synthesis of phenanthridinone scaffolds, which are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals, can be achieved by employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions .


Molecular Structure Analysis

3-Phenanthrylamine contains a total of 28 bonds; 17 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

3-Phenanthrylamine has a molecular weight of 193.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has no rotatable bonds. Its exact mass and monoisotopic mass are 193.089149355 g/mol. It has a topological polar surface area of 26 Ų. It has a heavy atom count of 15 .

Scientific Research Applications

Luminescent Properties and Applications

1,10-Phenanthroline derivatives, closely related to 3-Phenanthrylamine, have been widely studied for their luminescent properties. The ability of these compounds to exhibit intense luminescence when complexed with metals has led to their use in a variety of applications. For instance, these complexes can interact with DNA in an intercalative fashion, inducing DNA cleavage in some cases. They are also used as chemosensors for metal cations and anions, and as ionophores. The rigidity and planarity of phenanthroline make it a critical component in constructing selective complexing agents. The luminescence and photophysical properties of such complexes have been extensively studied, demonstrating their potential in various analytical applications (Bencini & Lippolis, 2010).

Stereoelectronic Properties

Research has delved into the synthesis and stereoelectronic properties of novel organopalladium complexes derived from enantiomerically pure ortho-metalated 3-Phenanthrylamine derivatives. These studies provide insights into the absolute ring conformations of these organometallic phenanthrylamine chelates, both in solid state and in solution. Understanding the stereochemical rigidity and the conformational preferences of these complexes is crucial for their potential applications in medicinal chemistry and material science (Yongxin Li et al., 2003).

Photophysical Studies and Material Applications

Phenanthroline-based ligands and their complexes have been the subject of photophysical studies, leading to their application in materials science. For instance, the fabrication of devices like organic light-emitting diodes (OLEDs) has been informed by the study of phenanthroline derivatives. Such research not only enhances our understanding of the stability and efficiency of these materials but also paves the way for the development of advanced electronic devices (Wencheng Chen et al., 2017).

Chemical Sensing and Biological Applications

Some 3-Phenanthrylamine derivatives have been synthesized and used as part of luminescent materials for potential applications in medicine, as biological markers, or as drug delivery vehicles. The unique fluorescence properties of these materials, often modified by the introduction of phenanthroline, make them suitable for a wide range of applications in chemical sensing and biomedicine (Yun-chao Zhao et al., 2016).

Electroluminescent Properties

Studies on cationic iridium(III) complexes with 1,10-phenanthroline derivatives have shown promising electroluminescent properties. These complexes exhibit high thermal stability and are used as phosphorescent dopants in polymer light-emitting diodes. The research into these complexes is crucial for the advancement of display technology and the development of high-performance electroluminescent devices (Huaijun Tang et al., 2014).

properties

IUPAC Name

phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWRJSZODLRHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172319
Record name 3-Phenanthrylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenanthrylamine

CAS RN

1892-54-2
Record name 3-Phenanthrenamine
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Record name 3-Phenanthrylamine
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Record name 3-Phenanthrylamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141594
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Record name 3-Phenanthrylamine
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Record name 3-PHENANTHRYLAMINE
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Synthesis routes and methods

Procedure details

To 385 g of polyphosphoric acic at 100° C. was added 32 g (0.14 mol) of 1-(3-phenanthryl)ethanone oxime from Step 1 over 30 minutes. The mixture was stirred at 100° C. for 2 hrs, cooled down to room temperature followed by the addition of water/ice. Stirred 30 minutes, filtered and washed with water. This white solid was then placed in 500 mL of methanol and 40 mL of concentrated HCl. The reaction was refluxed overnight, cooled down to room temperature and concentrated down. A mixture of ethyl acetate/water was added to the residue and the resulting solution was made basic with 10 N KOH. The aqueous layer was extracted with ethyl acetate and combined organic layers were washed with water, brine, dried over sodium sulphate and volatiles were removed under reduced pressure to afford 25 g of 3-phenanthrylamine as a beige solid.
Name
Quantity
385 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
NP Buu-Hoï, DC Thang, P Jacquignon… - Journal of the Chemical …, 1969 - pubs.rsc.org
… We found that 3-phenanthrylamine reacted with (3-naphthol and paraformaldehyde to give, … Similarly, N-(a-naphthyl)3-phenanthrylamine underwent a modified Bernthsen reaction with …
Number of citations: 2 pubs.rsc.org
EL MAY - The Journal of Organic Chemistry, 1947 - ACS Publications
… For biological comparison, the chlorine-free analog (III) of II was likewise prepared from 3-phenanthrylamine hydrochloride. Also included in this paper is 1 ,l-dimethyl-5-(9-phenanthryl)…
Number of citations: 8 pubs.acs.org
NP Buu‐Hoï, M Mangane… - Journal of Heterocyclic …, 1970 - Wiley Online Library
… This is for instance the case with 3-phenanthrylamine (I), which undergoes U11mann-… The behavior of 2-aminofluorene, which much resembles that of 3-phenanthrylamine, thus …
Number of citations: 2 onlinelibrary.wiley.com
WS Johnson, E Woroch… - Journal of the American …, 1947 - ACS Publications
… 2Since the Skraup reaction with 2- and 3-phenanthrylamine has been shown to give exclusively the angular naphthoquinolines XI and XII,11 the absorption spectra (Figs. and 5) of …
Number of citations: 43 pubs.acs.org
JJ Elliott, SF Mason - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
The ionisation constants of a series of unsubstituted polycyclic aromatic amines have been measured at 0" and 20" in 50% ethanol-water solution, and those of a series of N-…
Number of citations: 32 pubs.rsc.org
H Heaney, AJ Jones, IT Millar - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… Authentic 3-phenanthrylamine for mp and infrared comparison was prepared in goo/, yield by the similar reduction of 3-nitrophenanthrene. In an experiment in which nitryl chloride (1 …
Number of citations: 2 pubs.rsc.org
F Song, A Zhang, H Liang, L Cui, W Li, H Si… - International Journal of …, 2016 - mdpi.com
A new analysis strategy was used to classify the carcinogenicity of aromatic amines. The physical-chemical parameters are closely related to the carcinogenicity of compounds. …
Number of citations: 8 www.mdpi.com
V Balasubramaniyan - Chemical Reviews, 1966 - ACS Publications
In thenaphthalene molecule, the 1-and 8-positions are said to be peri to each other (I). In view of the ge-ometry of naphthalene, substituents located at these positions are in much closer …
Number of citations: 311 pubs.acs.org
JJ Elliott, SF Mason - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
The positions (v) and the intmsities (I) of the symmetric and antisymmetric NH stretching vibration bands of some polycyclic aromatic amines and cyclohexylamine in carbon tetvachloride…
Number of citations: 2 pubs.rsc.org
WP Jencks, J Regenstein - Handbook of biochemistry and …, 1973 - books.google.com
A particularly valuable source of dissociation constants obtained under a variety of experimental conditions is provided by Sillen LG and Martell, AE, Eds., Stability Constants, Special …
Number of citations: 144 books.google.com

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